molecular formula C13H10Cl2O2 B15127317 4,4'-Methylenebis[2-chlorophenol] CAS No. 2787-77-1

4,4'-Methylenebis[2-chlorophenol]

Cat. No.: B15127317
CAS No.: 2787-77-1
M. Wt: 269.12 g/mol
InChI Key: YWRDGHPJNOGFFM-UHFFFAOYSA-N
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Description

4,4’-Methylenebis[2-chlorophenol] is an organic compound with the molecular formula C13H10Cl2O2. It is known for its use in various scientific and industrial applications due to its unique chemical properties. This compound is characterized by the presence of two chlorophenol groups connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis[2-chlorophenol] typically involves the reaction of 2-chlorophenol with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile, and the 2-chlorophenol serves as the nucleophile.

Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis[2-chlorophenol] is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The process often involves continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis[2-chlorophenol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form the corresponding dihydroxy compound.

    Substitution: Halogenation and nitration reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2), while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-Methylenebis[2-chlorophenol] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis[2-chlorophenol] involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets microbial cell membranes, causing increased permeability and leakage of cellular contents, ultimately resulting in cell death. The exact molecular pathways involved in its antimicrobial activity are still under investigation.

Comparison with Similar Compounds

Uniqueness: 4,4’-Methylenebis[2-chlorophenol] is unique due to its dual chlorophenol structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various applications, from industrial to medicinal, highlights its importance in scientific research.

Biological Activity

4,4'-Methylenebis[2-chlorophenol] (MBCP) is a synthetic organic compound known for its applications in various industrial processes, particularly in the production of phenolic resins. This article delves into the biological activity of MBCP, highlighting its toxicological effects, potential environmental impacts, and relevant case studies.

  • IUPAC Name : 4,4'-Methylenebis(2-chlorophenol)
  • CAS Number : 2787-77-1
  • Molecular Formula : C13H10Cl2O2
  • Molecular Weight : 273.13 g/mol

Toxicological Profile

MBCP exhibits significant biological activity that raises concerns regarding its toxicity and environmental persistence.

Acute Toxicity

Studies indicate that MBCP is acutely toxic to aquatic organisms. For instance, a study reported an LC50 (lethal concentration for 50% of the population) value of approximately 5 mg/L for Daphnia magna, indicating high sensitivity among aquatic invertebrates .

Chronic Effects

Chronic exposure to MBCP has been linked to reproductive and developmental toxicity in laboratory studies. Notably, exposure to sub-lethal concentrations resulted in altered reproductive outcomes in fish species, suggesting endocrine-disrupting potential .

Environmental Impact

MBCP's persistence in the environment is a critical factor influencing its biological activity. It is resistant to biodegradation, leading to accumulation in water bodies and soil.

Biodegradation Studies

Research has shown that MBCP can be partially degraded by specific microbial strains. For example, certain fungi have demonstrated the ability to biotransform MBCP into less harmful metabolites through enzymatic pathways involving cytochrome P450 monooxygenases .

Case Study 1: Aquatic Toxicity

A comprehensive study assessed the impact of MBCP on freshwater ecosystems. The results indicated that exposure to MBCP concentrations as low as 1 mg/L led to significant alterations in community structure and function of aquatic microorganisms .

OrganismConcentration (mg/L)Observed Effect
Daphnia magna550% mortality
Pseudokirchneriella subcapitata1Growth inhibition
Fish (species unspecified)10Reproductive impairment

Case Study 2: Biodegradation Potential

A study conducted on the biodegradation of MBCP by isolated fungal strains reported varying degrees of degradation efficiency. The most effective strain achieved a degradation rate of up to 75% within two weeks under optimal conditions .

Fungal StrainDegradation Rate (%)Time (days)
Aspergillus niger7514
Trichoderma harzianum6014
Penicillium chrysogenum5014

The biological activity of MBCP is primarily attributed to its structural similarity with other chlorinated phenols, which are known to interfere with cellular processes. The compound can induce oxidative stress and disrupt cellular membranes, leading to cell death in sensitive organisms .

Properties

CAS No.

2787-77-1

Molecular Formula

C13H10Cl2O2

Molecular Weight

269.12 g/mol

IUPAC Name

2-chloro-4-[(3-chloro-4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H10Cl2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5H2

InChI Key

YWRDGHPJNOGFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)Cl)Cl)O

Origin of Product

United States

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